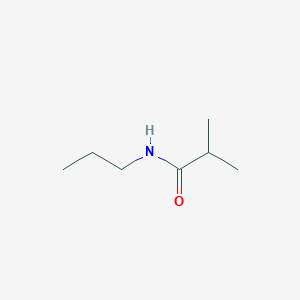
2-methyl-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-methyl-N-propyl, is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.2001 g/mol It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-methyl group and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanamide, 2-methyl-N-propyl, can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanoic acid with propylamine under dehydrating conditions to form the desired amide . Another method includes the use of urea and propanoic acid in a condensation reaction .
Industrial Production Methods
In industrial settings, the production of propanamide, 2-methyl-N-propyl, often involves the catalytic dehydration of ammonium propionate. This method is favored due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-methyl-N-propyl, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methylpropanoic acid
Reduction: 2-methylpropylamine
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-methyl-N-propyl, has several applications in scientific research:
Wirkmechanismus
The mechanism of action of propanamide, 2-methyl-N-propyl, involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also interact with enzymes, altering their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: The parent compound with a simpler structure.
N-methylpropanamide: A derivative with a methyl group on the nitrogen.
N-propylpropanamide: A derivative with a propyl group on the nitrogen.
Uniqueness
Propanamide, 2-methyl-N-propyl, is unique due to the presence of both a 2-methyl group and a propyl group on the amide nitrogen. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
108122-11-8 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
2-methyl-N-propylpropanamide |
InChI |
InChI=1S/C7H15NO/c1-4-5-8-7(9)6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
FYRBHLFWWSLQGB-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(C)C |
Kanonische SMILES |
CCCNC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















